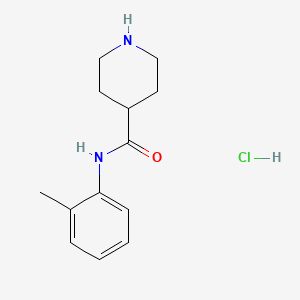![molecular formula C9H15N3O B1466713 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine CAS No. 1468658-64-1](/img/structure/B1466713.png)
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine
Vue d'ensemble
Description
Molecular Structure Analysis
The structure of this compound includes an azetidine ring and an oxazole ring. The oxazole ring is a five-membered heterocyclic moiety. The exact spatial structure of this compound is not available in the sources I found.Safety and Hazards
Mécanisme D'action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets .
Mode of Action
This interaction can lead to changes in the target’s function, which can have downstream effects on various biological processes .
Biochemical Pathways
Oxazole derivatives have been found to impact a wide range of biochemical pathways, leading to various downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, which is a key factor in its efficacy as a therapeutic agent .
Result of Action
The effects would be largely determined by the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
Analyse Biochimique
Biochemical Properties
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with various enzymes, including kinases and proteases, by binding to their active sites and altering their catalytic activities. The interaction with kinases can lead to changes in phosphorylation states of target proteins, thereby influencing signal transduction pathways. Additionally, the compound’s interaction with proteases can affect protein degradation processes, impacting cellular protein homeostasis .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By modulating kinase activity, it can alter the phosphorylation status of key signaling molecules, thereby affecting downstream signaling cascades. Furthermore, the compound’s impact on protease activity can lead to changes in the degradation rates of specific proteins, influencing cellular protein levels and functions. These effects collectively contribute to alterations in cellular metabolism and gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s oxazole moiety is known to form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Additionally, the azetidine ring can interact with nucleophilic residues, further modulating enzyme activity. These molecular interactions result in changes in gene expression and cellular functions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to modulate enzyme activities and cellular functions without causing significant toxicity. At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed. These findings highlight the importance of dosage optimization in potential therapeutic applications of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activities of key metabolic enzymes, leading to changes in metabolite levels. Additionally, the compound’s interactions with cofactors can affect the overall efficiency of metabolic processes, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to localize to specific organelles, such as the nucleus and mitochondria, where it can interact with target biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function within the cell .
Propriétés
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-6-9(7(2)13-11-6)5-12-3-8(10)4-12/h8H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWVFRHCVCZRQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo [4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466631.png)


![3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466635.png)
![5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466636.png)
![3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1466639.png)







